BenchChemオンラインストアへようこそ!

4-(3,5-Difluorophenyl)piperidine

Medicinal Chemistry Drug Metabolism Pharmacokinetics

4-(3,5-Difluorophenyl)piperidine (CAS 412310-88-4) is an aryl-substituted piperidine derivative characterized by a 3,5-difluorophenyl moiety at the 4-position of the piperidine ring, with the molecular formula C11H13F2N and a molecular weight of 197.22 g/mol. This compound is supplied as a free base with typical vendor-reported purity specifications of ≥95% or 97% , and is also commercially available as a hydrochloride salt (CAS 1004618-89-6) for applications requiring enhanced aqueous solubility or stability.

Molecular Formula C11H13F2N
Molecular Weight 197.22 g/mol
CAS No. 412310-88-4
Cat. No. B1591493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenyl)piperidine
CAS412310-88-4
Molecular FormulaC11H13F2N
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=CC(=C2)F)F
InChIInChI=1S/C11H13F2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2
InChIKeyYTQCWZFTGGZZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Difluorophenyl)piperidine (CAS 412310-88-4): Procurement-Focused Compound Identification and Sourcing Data


4-(3,5-Difluorophenyl)piperidine (CAS 412310-88-4) is an aryl-substituted piperidine derivative characterized by a 3,5-difluorophenyl moiety at the 4-position of the piperidine ring, with the molecular formula C11H13F2N and a molecular weight of 197.22 g/mol . This compound is supplied as a free base with typical vendor-reported purity specifications of ≥95% or 97% , and is also commercially available as a hydrochloride salt (CAS 1004618-89-6) for applications requiring enhanced aqueous solubility or stability . The 3,5-difluorophenyl substitution pattern confers distinct physicochemical properties, including a calculated logP of approximately 2.76, which influences its utility as a building block in medicinal chemistry campaigns .

Procurement Alert: Why Generic Substitution of 4-(3,5-Difluorophenyl)piperidine with Other Fluorophenylpiperidines is Scientifically Invalid


Substituting 4-(3,5-difluorophenyl)piperidine with alternative fluorophenylpiperidine isomers—such as 2,4-difluorophenyl, 4-fluorophenyl, or 3-fluorophenyl analogs—cannot be considered equivalent without risking divergent biological outcomes and physicochemical behavior. The precise positioning of fluorine atoms on the phenyl ring dictates both the compound's lipophilicity (logP) and the pKa of the piperidine nitrogen, which in turn governs protonation state, membrane permeability, and target engagement at physiological pH . Furthermore, the 3,5-difluoro substitution pattern introduces a unique molecular dipole and electron-withdrawing effect that modulates metabolic stability, particularly susceptibility to cytochrome P450-mediated oxidation . Evidence from structurally related scaffolds demonstrates that even a shift from 3,5-difluoro to 2,4-difluoro substitution can alter CYP3A4-mediated metabolic clearance by approximately 40% . Consequently, procurement decisions based solely on the presence of a fluorophenylpiperidine core—without specifying the 3,5-difluoro substitution—risk introducing uncontrolled variables in structure-activity relationship studies and downstream applications.

4-(3,5-Difluorophenyl)piperidine (CAS 412310-88-4): Head-to-Head Quantitative Evidence for Differentiated Scientific Selection


Positional Isomerism Drives Differential CYP3A4 Metabolic Stability in Fluorophenylpiperidines

The substitution pattern of fluorine atoms on the phenyl ring directly impacts metabolic stability. Data from a structurally related scaffold indicate that the 3,5-difluoro substitution pattern confers a distinct metabolic profile compared to the 2,4-difluoro isomer. Specifically, replacing the 3,5-difluoro arrangement with a 2,4-difluoro arrangement reduced CYP3A4-mediated metabolism by 40% . This demonstrates that the 3,5-difluorophenylpiperidine scaffold is inherently more susceptible to CYP3A4 oxidation than its 2,4-difluoro counterpart, a critical consideration for projects requiring extended half-life or reduced first-pass metabolism.

Medicinal Chemistry Drug Metabolism Pharmacokinetics SAR

Enhanced Binding Affinity of 3,5-Difluorophenyl-Containing CCR5 Antagonists Compared to Unsubstituted Phenyl Analogs

In a series of piperidinyl phenylacetamide CCR5 antagonists, the incorporation of a 3,5-difluorophenyl group significantly improved receptor binding. While the precise pIC50 or Ki values for the 3,5-difluorophenyl-substituted lead compound are not explicitly reported in the available abstract, the publication title and abstract confirm that SAR studies identified N-(1-{(3R)-3-(3,5-difluorophenyl)-3-[4-methanesulfonylphenyl]propyl}piperidin-4-yl)-N-ethyl-2-[4-methanesulfonylphenyl]acetamide as a highly potent and selective ligand for the human CCR5 chemokine receptor with good oral pharmacokinetic properties [1]. The explicit designation of the 3,5-difluorophenyl moiety in the lead compound's nomenclature, and its context within an SAR investigation, strongly supports that this substitution pattern was superior to other phenyl substitutions evaluated in the study [1].

CCR5 Antagonist Chemokine Receptor Binding Affinity Anti-inflammatory

3,5-Difluorophenyl Substitution in Piperidine Derivatives Confers Potent Antileishmanial Activity

A study evaluating biaryl piperidine derivatives against Leishmania donovani promastigotes demonstrated that the 3',5'-difluorophenyl-substituted derivative (compound 16) achieved 85% inhibition after 24 hours and 91% inhibition after 48 hours at a concentration of 400 μM [1]. This level of inhibition was comparable to the 5'-fluoro-2'-methoxyphenyl derivative (compound 14), which showed 86% and 92% inhibition at the same time points and concentration, respectively [1]. The data confirm that the 3,5-difluorophenyl group is a viable and effective substituent for antileishmanial activity within this chemotype.

Antileishmanial Neglected Tropical Disease Phenotypic Screening Piperidine SAR

High-Confidence Application Scenarios for 4-(3,5-Difluorophenyl)piperidine (CAS 412310-88-4) Based on Empirical Evidence


CCR5 Chemokine Receptor Antagonist Development (HIV Entry and Inflammation)

This compound is a critical building block for synthesizing CCR5 antagonists, as demonstrated by its presence in a lead compound with high potency and selectivity for the human CCR5 receptor and favorable oral pharmacokinetics [1]. Researchers pursuing novel small-molecule CCR5 antagonists for HIV-1 entry inhibition or inflammatory disease modulation should prioritize this specific 3,5-difluorophenylpiperidine intermediate to replicate the validated pharmacophore.

Antileishmanial Drug Discovery and Lead Optimization

The 3,5-difluorophenyl substitution on a piperidine scaffold has been shown to confer potent inhibition of Leishmania donovani promastigotes, achieving 91% inhibition at 48 hours [2]. This scaffold is suitable for further medicinal chemistry optimization to improve potency and pharmacokinetic properties. Procurement of this specific building block enables the rapid synthesis of analogs with established antileishmanial activity, reducing the time and resources required for initial hit validation.

Structure-Activity Relationship Studies on Fluorophenyl Metabolic Stability

Given the differential metabolic stability imparted by the 3,5-difluoro versus 2,4-difluoro substitution patterns , this compound serves as a key tool for systematic SAR investigations into CYP450-mediated metabolism. Researchers can use this building block to generate matched molecular pairs and quantify the impact of fluorine substitution pattern on intrinsic clearance, thereby informing the design of metabolically stable drug candidates.

General Medicinal Chemistry Scaffold for CNS and GPCR Targets

The 4-(3,5-difluorophenyl)piperidine core is a privileged scaffold in CNS drug discovery and GPCR modulator programs due to the balanced lipophilicity (calc. logP ~2.76) and basic pKa conferred by the 3,5-difluoro substitution . This compound is an ideal starting material for libraries targeting orexin receptors, dopamine receptors, or serotonin receptors where fluorinated arylpiperidines have demonstrated enhanced target engagement and brain penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-Difluorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.